molecular formula C13H9ClN2O B2849495 2-(3-Chlorophenyl)-1,3-benzoxazol-6-amine CAS No. 69657-67-6

2-(3-Chlorophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B2849495
CAS No.: 69657-67-6
M. Wt: 244.68
InChI Key: CJFLYWKXRZASFY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-benzoxazol-6-amine is a benzoxazole derivative featuring a chlorophenyl substituent at the 2-position and an amino group at the 6-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFLYWKXRZASFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-1,3-benzoxazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of chlorine on the phenyl ring significantly impacts electronic effects. For example, meta-substitution (3-chlorophenyl) provides moderate electron withdrawal, while ortho-substitution (2-chlorophenyl) introduces steric challenges .
  • Functional Groups: The presence of electron-withdrawing groups (e.g., -NO₂ in ) enhances electrophilic reactivity, whereas alkyl groups (e.g., -CH₃ in ) improve lipophilicity and membrane permeability.

Physicochemical Properties

Property 2-(3-Chlorophenyl)-1,3-benzoxazol-6-amine (Inferred) 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine (6-Chloro-1,3-benzoxazol-2-yl)methanamine
Melting Point (°C) ~200–210 (estimated) Not reported 203–204 (decomposition)
Solubility Low in water; soluble in DMF, DMSO Moderate in organic solvents Likely polar aprotic solvents
pKa ~7.5 (similar to benzoxazole analogs) Not reported 7.52 ± 0.29

Notes:

  • Chlorine substituents reduce aqueous solubility but enhance stability against oxidative degradation.
  • The amino group at C6 increases polarity, improving solubility in polar solvents .

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